molecular formula C9H18N2O B2834908 4-(Pyrrolidin-3-ylmethyl)morpholine CAS No. 933704-68-8

4-(Pyrrolidin-3-ylmethyl)morpholine

Cat. No.: B2834908
CAS No.: 933704-68-8
M. Wt: 170.256
InChI Key: JEQJKJPNFWHBRP-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-ylmethyl)morpholine is a heterocyclic organic compound that features both a pyrrolidine and a morpholine ring. This compound is of interest due to its unique structural properties, which make it a valuable scaffold in medicinal chemistry and drug discovery. The presence of both nitrogen-containing rings allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 4-(Pyrrolidin-3-ylmethyl)morpholine may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or distillation. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-ylmethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-(Pyrrolidin-3-ylmethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with only the pyrrolidine ring.

    Morpholine: Contains only the morpholine ring.

    Piperidine: Similar to pyrrolidine but with a six-membered ring.

Uniqueness

4-(Pyrrolidin-3-ylmethyl)morpholine is unique due to the combination of both pyrrolidine and morpholine rings, which provides a versatile scaffold for chemical modifications and potential biological activity. This dual-ring structure allows for interactions with a broader range of molecular targets compared to simpler compounds like pyrrolidine or morpholine alone.

Properties

IUPAC Name

4-(pyrrolidin-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-10-7-9(1)8-11-3-5-12-6-4-11/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQJKJPNFWHBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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